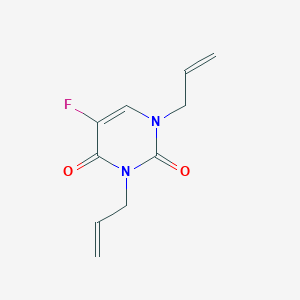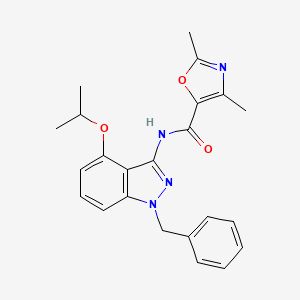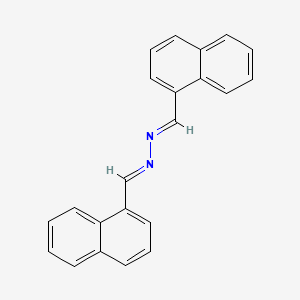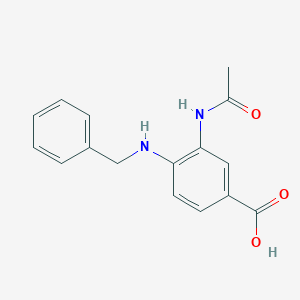![molecular formula C22H31NO3 B5598267 (3R*,4R*)-3-methyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5598267.png)
(3R*,4R*)-3-methyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-3-methyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol is a useful research compound. Its molecular formula is C22H31NO3 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.23039385 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on similar compounds to (3R*,4R*)-3-methyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol has focused on their synthesis, structural characterization, and potential applications. For instance, the study of substituted pyridine methyl esters of tetramethylcyclopropane carboxylic acids highlighted the preparation and insecticidal activity of these compounds, which share structural features with the compound (Nepomuceno, Pinheiro, & Coelho, 2007). This illustrates the broader category of research into structurally complex molecules for potential agricultural applications.
Antimicrobial and Antifungal Activity
Compounds with similar structural components have been synthesized and assessed for antimicrobial and antifungal functionality. For example, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a synthesized pyran derivative, exhibited favorable antimicrobial activities resembling reference agents, demonstrating the potential of such compounds in developing new antimicrobial and antifungal agents (Okasha et al., 2022).
Antitumor Activity
Further, research into the synthesis and characterization of novel 5-imidazopyrazole incorporated fused pyran motifs under microwave irradiation revealed preliminary in vitro antibacterial, antituberculosis, and antimalarial activities, indicating a broad spectrum of potential therapeutic applications (Kalaria, Satasia, & Raval, 2014).
Molecular Docking and Computational Studies
Molecular docking analysis of synthesized compounds, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, has been conducted to explore their interactions with biological targets, offering insights into the design of molecules with enhanced biological activities (Okasha et al., 2022).
Solid Form Selection for Pharmaceutical Compounds
In the pharmaceutical domain, solid form selection of zwitterionic compounds, for instance, 4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid, illustrates the importance of form selection in the development of stable and effective drug formulations (Kojima et al., 2008).
Propiedades
IUPAC Name |
[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-[1-(4-methylphenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-16-3-5-18(6-4-16)21(9-10-21)20(24)23-12-11-22(25,17(2)15-23)19-7-13-26-14-8-19/h3-6,17,19,25H,7-15H2,1-2H3/t17-,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJPTNZACKNCHM-VGSWGCGISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)C3(CC3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3(CC3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)
![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)

![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)

![1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone](/img/structure/B5598231.png)
![3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide](/img/structure/B5598236.png)
![4-ethoxy-N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5598242.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5598254.png)
![(4-morpholinylmethyl)[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5598259.png)

![(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-N-[2-(methylthio)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5598272.png)
